molecular formula C11H17N B3207422 Methyl(2-methyl-3-phenylpropyl)amine CAS No. 104178-02-1

Methyl(2-methyl-3-phenylpropyl)amine

Cat. No.: B3207422
CAS No.: 104178-02-1
M. Wt: 163.26 g/mol
InChI Key: QAWKZRYBSNVOAF-UHFFFAOYSA-N
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Description

Context and Significance within Phenylpropylamine Derivatives Research

Phenylpropylamine derivatives are a class of compounds that have been extensively studied due to their diverse biological activities. nih.gov Many of these compounds act as stimulants, anorectics, and decongestants. wikipedia.orgresearchgate.net The parent compound, phenethylamine (B48288), is a natural monoamine alkaloid that acts as a central nervous system stimulant in humans. wikipedia.org Phenylpropanoids and their derivatives are also widely present as secondary metabolites in plants and are known for a variety of effects, including antimicrobial and antioxidant properties. nih.gov

The significance of studying specific derivatives like Methyl(2-methyl-3-phenylpropyl)amine lies in understanding how structural modifications to the basic phenylpropylamine skeleton influence its chemical and biological properties. Researchers investigate these analogues to explore structure-activity relationships, which can lead to the development of new chemical entities with specific applications. The addition of methyl groups, as seen in the target compound, can significantly alter factors such as lipophilicity, metabolic stability, and interaction with biological targets compared to the parent amine. A closely related compound, N,N-dimethyl-2-phenylpropan-1-amine, has been identified as a designer stimulant and is monitored in anti-doping screenings, highlighting the relevance of this structural class in regulatory science. nih.govwada-ama.org

Historical Perspective of Related Amine Chemistry

The study of amines dates back to the 19th century, with their importance growing significantly with the development of organic and medicinal chemistry. Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. sigmaaldrich.com Their basicity and nucleophilicity make them key reactants in a vast array of chemical transformations. sigmaaldrich.com

In the context of medicinal chemistry, the synthesis of amine-containing compounds has been pivotal. Many pharmaceuticals contain an amine functional group, which can be crucial for their therapeutic effects. The development of synthetic methods to create complex amines has been a continuous area of research. For instance, methods for the synthesis of (R)-1-phenylpropan-2-amine and its derivatives are of great interest due to their use as building blocks for pharmaceuticals. researchgate.net The synthesis of N-alkyl and N-aryl piperazine (B1678402) derivatives, another class of amines, has been explored for their antimicrobial activity. nih.govnih.gov The historical development of amine synthesis has provided the foundation for creating novel molecules like this compound for research purposes.

Current Research Gaps and Future Directions for the Compound

While the broader class of phenylpropylamine derivatives has been extensively studied, specific academic research on this compound is not widely published in peer-reviewed literature. Much of the available information comes from chemical supplier databases and patent literature, indicating its use as a research chemical or an intermediate in the synthesis of other compounds. nih.govnih.gov

A significant research gap exists in the detailed characterization of its biological activity and mechanism of action. While its structural similarity to known stimulants suggests potential psychoactive properties, comprehensive pharmacological studies are lacking. Future research could focus on:

Pharmacological Profiling: In-depth studies to determine its receptor binding profile and functional activity at various monoamine transporters and receptors.

Metabolism Studies: Investigation of its metabolic pathways to identify major metabolites, which is crucial for analytical detection and understanding its in-vivo fate.

Toxicological Evaluation: Comprehensive assessment of its potential toxicity to establish a safety profile.

Synthetic Methodology: Development and optimization of stereoselective synthetic routes to access its individual enantiomers, allowing for the study of stereospecific effects.

Filling these research gaps will provide a more complete scientific understanding of this compound and its potential applications or risks.

Chemical and Physical Properties

PropertyValue
IUPAC Name N,2-dimethyl-3-phenylpropan-1-amine nih.gov
Molecular Formula C₁₁H₁₇N nih.gov
Molecular Weight 163.26 g/mol nih.gov
CAS Number 104178-02-1 nih.gov
Physical Form Liquid nih.gov
SMILES CNCC(C)Cc1ccccc1 nih.gov
InChI Key QAWKZRYBSNVOAF-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethyl-3-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWKZRYBSNVOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104178-02-1
Record name methyl(2-methyl-3-phenylpropyl)amine
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Synthetic Methodologies and Chemical Derivatization of Methyl 2 Methyl 3 Phenylpropyl Amine

Established Synthetic Routes and Precursor Chemistry

The synthesis of methyl(2-methyl-3-phenylpropyl)amine can be achieved through several established chemical pathways. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

Reductive Amination Strategies

Reductive amination is a widely employed and direct method for the synthesis of amines. libretexts.org This one-pot reaction involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

For the synthesis of this compound, this strategy typically involves the reaction of 2-methyl-3-phenylpropanal (B1584215) with methylamine (B109427). The initial reaction forms an unstable N-methyl-2-methyl-3-phenyl-1-propanimine intermediate. Subsequent reduction of this imine, often accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst (e.g., Nickel), yields the target secondary amine. libretexts.org The general mechanism for reductive amination is illustrated in Figure 1.

Figure 1. General Mechanism of Reductive Amination
Reductive Amination Mechanism

An alternative reductive amination approach starts with 1-phenyl-2-propanone (P2P). Reaction of P2P with methylamine can lead to the formation of an imine, which upon reduction, can yield methamphetamine. However, under certain conditions, a double reductive amination process can occur, potentially leading to the formation of related structures. nih.gov

The efficiency of reductive amination can be influenced by several factors, including the choice of reducing agent, solvent, temperature, and pH. Common reducing agents and their characteristics are summarized in the table below.

Reducing Agent Characteristics
Sodium Borohydride (NaBH₄)Mild and selective, commonly used in laboratory settings.
Sodium Cyanoborohydride (NaBH₃CN)More selective than NaBH₄, effective at acidic pH.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and effective for a wide range of substrates.
Catalytic Hydrogenation (H₂/Catalyst)Often uses catalysts like Ni, Pd, or Pt; suitable for industrial scale. libretexts.org

Stereoselective Synthesis Approaches

The presence of a chiral center in this compound means it can exist as two enantiomers. The synthesis of a single enantiomer often requires stereoselective methods.

One common approach is the use of chiral resolving agents to separate a racemic mixture of the amine. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. For the related compound 1-methyl-3-phenylpropylamine (B141231), resolving agents like D(-)-mandelic acid have been used to separate the enantiomers. google.com

Direct asymmetric synthesis provides a more elegant approach to obtaining enantiomerically pure amines. This can be achieved by using chiral catalysts or auxiliaries during the synthetic process. For instance, asymmetric reductive amination of a prochiral ketone using a chiral catalyst can lead to the formation of a single enantiomer of the amine. While specific examples for this compound are not extensively documented in the provided search results, the principle is a cornerstone of modern organic synthesis.

Biocatalysis, employing enzymes like transaminases, offers a green and highly stereoselective alternative. Transaminases can catalyze the transfer of an amino group from a donor to a ketone, producing a chiral amine with high enantiomeric excess. For example, the asymmetric synthesis of (S)-1-methyl-3-phenylpropylamine has been achieved from 4-phenyl-2-butanone using a transaminase. This enzymatic approach can be applied to the synthesis of chiral amines with high selectivity. researchgate.net

Alternative Synthetic Pathways

Alternative methods for the synthesis of the structural backbone of this compound have also been explored. One such method involves the alkylation of isobutyronitrile (B166230) with benzyl (B1604629) chloride. The resulting 2-methyl-3-phenylpropanenitrile (B13625100) can be hydrolyzed to the corresponding carboxylic acid. A Curtius rearrangement of this acid, followed by catalytic hydrogenation of the resulting carbamate-protected amine, can afford the primary amine, 2-methyl-3-phenylpropan-1-amine. researchgate.netnih.gov This primary amine can then be N-methylated to yield the target compound.

Another strategy involves the use of the Gabriel synthesis, which is a method for preparing primary amines from alkyl halides, avoiding overalkylation. libretexts.org While not a direct route to the secondary amine, the primary amine synthesized via this method could be subsequently methylated.

Functional Group Transformations and Analog Preparation

The chemical reactivity of this compound allows for a variety of functional group transformations to prepare a range of analogs.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality of this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a tertiary amine. masterorganicchemistry.com However, this reaction can be difficult to control and may lead to overalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comresearchgate.net To achieve selective mono-alkylation, specific reagents and conditions are often necessary. rsc.org For example, using dimethyl carbonate (DMC) over a bimetallic nanoparticle catalyst has been shown to be an effective and greener method for selective N-methylation of amines. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally high-yielding and is a common method for protecting the amine group or for synthesizing amide derivatives. walisongo.ac.id For example, reaction with acetyl chloride would yield N-acetyl-N-methyl-2-methyl-3-phenylpropylamine. Boric acid has been explored as a green catalyst for amide formation from carboxylic acids and amines. walisongo.ac.id

Reaction Type Reagent Examples Product Type
N-AlkylationAlkyl halides (e.g., CH₃I), Dimethyl sulfate, Dimethyl carbonate nih.govTertiary Amine
N-AcylationAcid chlorides (e.g., CH₃COCl), Acid anhydrides ((CH₃CO)₂O)Amide

Aromatic and Side-Chain Modifications

The phenyl group and the propyl side-chain of this compound offer further sites for chemical modification.

Aromatic Modifications can be achieved through electrophilic aromatic substitution reactions on the phenyl ring. Depending on the reaction conditions and the directing effects of the alkyl substituent, various functional groups (e.g., nitro, halogen, acyl groups) can be introduced onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule.

Side-Chain Modifications are less common but can be envisioned through various synthetic strategies. For example, oxidation of the benzylic position could introduce a hydroxyl group, leading to the formation of an amino alcohol.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by improving efficiency and minimizing hazardous substances. Key areas of focus include the use of biocatalysis, sustainable catalyst systems, and advanced reactor technologies.

Biocatalysis: Biocatalytic methods are recognized as powerful tools for producing enantiomerically pure amines under mild reaction conditions with high selectivity. Enzymes, particularly transaminases, can be used to catalyze the asymmetric synthesis of chiral amines from prochiral ketones. For instance, the synthesis of (S)-1-methyl-3-phenylpropylamine from 4-phenyl-2-butanone has been demonstrated using ω-transaminases. chemicalbook.com These enzymatic reactions can be performed in aqueous buffer systems at or near physiological temperatures (e.g., 37°C), significantly reducing the need for harsh reagents and organic solvents. chemicalbook.com The use of whole-cell biocatalysts, where specific enzymes are overexpressed in microorganisms, offers a scalable and robust platform for such transformations.

Sustainable Catalysis and Reaction Media: A core principle of green chemistry is the use of non-toxic, recyclable catalysts and the avoidance of hazardous solvents. Research into related amine syntheses has shown the development of magnetic nanocatalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.net These catalysts can promote reactions under solvent-free conditions, further enhancing the environmental profile of the synthesis. researchgate.net While not specifically documented for this compound, this approach represents a significant green alternative to traditional homogeneous catalysts that are difficult to recover.

Process Intensification: The convergence of continuous flow chemistry and microreactor technology presents opportunities for developing more efficient and sustainable chemical syntheses. researchgate.net Continuous flow reactors can improve control over reaction parameters like temperature and pressure, potentially increasing yields and reducing the formation of byproducts. vulcanchem.com The use of wall-coated catalysts in microreactors can enhance reaction rates and selectivity while simplifying catalyst recovery. researchgate.net This technology offers a path towards safer, more scalable, and environmentally friendly industrial production. google.com

Table 2: Application of Green Chemistry Principles This table is interactive. You can sort and filter the data.

Principle Approach Description Advantages Reference(s)
Biocatalysis Enzymatic Synthesis Use of transaminases to convert prochiral ketones to chiral amines. High selectivity, mild reaction conditions, reduced waste. chemicalbook.com
Sustainable Catalysts Recyclable Nanocatalysts Employment of magnetic or other heterogeneous catalysts that can be easily recovered and reused. Catalyst reusability, potential for solvent-free reactions, non-toxic. researchgate.net

Structural Characterization and Conformational Analysis of Methyl 2 Methyl 3 Phenylpropyl Amine

Advanced Spectroscopic Elucidation

The molecular structure of Methyl(2-methyl-3-phenylpropyl)amine (Figure 1) is determined through a combination of modern spectroscopic techniques. Each method provides unique insights into the connectivity, functional groups, and three-dimensional arrangement of the atoms.

Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.15-7.35 ppm. chemicalbook.com The aliphatic protons are found upfield. The N-methyl group would produce a singlet, while the protons on the propyl chain would exhibit complex splitting patterns (multiplets) due to coupling with adjacent protons. The presence of a chiral center renders the two benzylic protons (C3-H) and the two aminic protons (C1-H) diastereotopic, potentially leading to separate signals for each.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, eleven distinct signals are expected, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. Aromatic carbons resonate between 125-140 ppm, while aliphatic carbons appear in the 15-60 ppm range. docbrown.infoorganicchemistrydata.org The N-methyl carbon signal is typically found around 30-40 ppm.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity of the propyl chain. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
Phenyl (C5-C9) 7.15 - 7.35 126.0 - 129.5 Multiplet
Phenyl (C4) ~140.0
N-CH₃ (C11) ~2.40 ~36.0 Singlet
CH₂-Ph (C3) 2.45 - 2.70 ~42.0 Multiplet
CH (C2) ~2.80 ~38.0 Multiplet
CH₂-N (C1) 2.50 - 2.75 ~58.0 Multiplet
C-CH₃ (C10) ~0.95 ~17.0 Doublet

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For this compound, the spectra would be characterized by several key absorption bands.

The FT-IR spectrum is expected to show a broad absorption in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine, often broadened due to hydrogen bonding. researchgate.net C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl group are expected in the 1450-1600 cm⁻¹ region. A C-N stretching band would be visible in the 1020-1250 cm⁻¹ range. FT-Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and aids in a more complete assignment of the vibrational modes. nih.gov

Table 2: Predicted Vibrational Assignments for this compound

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch (Aromatic) Phenyl Ring 3000 - 3100
C-H Stretch (Aliphatic) Alkyl Chain 2850 - 3000
C=C Stretch Aromatic Ring 1450 - 1600
C-H Bend (Aliphatic) Alkyl Chain 1370 - 1465
C-N Stretch Amine 1020 - 1250

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental composition. The calculated exact mass for this compound (C₁₁H₁₇N) is 163.1361 Da. nih.gov

In electron ionization mass spectrometry, the molecular ion undergoes fragmentation in predictable ways. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The largest substituent is preferentially lost as a radical. For this molecule, two primary alpha-cleavage pathways are expected:

Cleavage of the bond between C1 and C2, leading to the formation of a stable iminium ion.

Cleavage of the bond between the benzylic carbon (C3) and the phenyl group, leading to a tropylium (B1234903) ion or a benzyl (B1604629) cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
163 [C₁₁H₁₇N]⁺ Molecular Ion (M⁺)
148 [C₁₀H₁₄N]⁺ Loss of a methyl radical (M-15)
91 [C₇H₇]⁺ Benzyl cation/Tropylium ion
72 [C₄H₁₀N]⁺ Alpha-cleavage: [CH₂(CH₃)CHCH₂NHCH₃]⁺

X-ray Crystallography and Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories.

X-ray crystallography on a suitable crystalline form (such as a hydrochloride or tartrate salt) would provide definitive information about its solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds involving the secondary amine group, which are crucial for understanding the solid-state properties of the compound. researchgate.net

Conformational Isomerism and Dynamics Studies

This compound possesses several single bonds around which rotation can occur, leading to multiple conformational isomers. The key rotatable bonds are the C-C bonds of the propyl chain and the C-N bond. The relative orientation of the phenyl group and the amine function is determined by the torsion angles along the C2-C3 and C1-C2 bonds.

The study of these conformers and the energy barriers between them is typically accomplished using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net These theoretical calculations can predict the most stable (lowest energy) conformations of the molecule. Experimental validation can be sought through variable-temperature NMR spectroscopy, where changes in the spectra can indicate the "freezing out" of specific conformers at low temperatures or the averaging of signals at higher temperatures due to rapid interconversion. thieme-connect.de

Chiral Properties and Enantiomeric Purity Assessment

The carbon atom at position 2 (C2) in the propyl chain is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group (C10), a benzyl group (CH₂-Ph), and an aminomethyl group (CH₂-NHCH₃). Consequently, this compound exists as a pair of enantiomers:

(R)-Methyl(2-methyl-3-phenylpropyl)amine

(S)-Methyl(2-methyl-3-phenylpropyl)amine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The separation and quantification of these enantiomers are critical for stereoselective synthesis and analysis.

The assessment of enantiomeric purity (or enantiomeric excess) is typically performed using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is a common method for separating the two enantiomers and determining their relative amounts. Another approach involves NMR spectroscopy in the presence of a chiral solvating agent or a chiral shift reagent, which induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
This compound N,2-dimethyl-3-phenylpropan-1-amine
2-phenylpropylamine
Methylamine (B109427)
1-Methyl-3-phenylpropylamine (B141231)
Phenethylamine (B48288)
(R)-Methyl(2-methyl-3-phenylpropyl)amine

Molecular Interaction Studies and Biochemical Mechanisms in Vitro and Theoretical

Enzyme Interaction and Inhibition Kinetics (In Vitro)

Enzymes, particularly those involved in neurotransmitter metabolism, are significant targets for phenethylamine (B48288) derivatives.

Phenethylamines are well-known substrates and, in some cases, inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. wikipedia.org The metabolism of phenethylamine itself is rapidly carried out by MAO, primarily MAO-B. wikipedia.org Inhibition of this enzyme can potentiate and prolong the effects of phenethylamines. wikipedia.org

While specific MAO inhibition data for Methyl(2-methyl-3-phenylpropyl)amine is not available, studies on structurally similar compounds are informative. For example, N-methyl-2-phenylmaleimides have been identified as competitive inhibitors of MAO-B. nih.gov The most potent compound in this series, N-methyl-2-phenylmaleimide, exhibited an enzyme-inhibitor dissociation constant (Ki) of 3.49 μM for MAO-B. nih.gov This suggests that the N-methyl-phenylalkylamine structure can be conducive to MAO-B inhibition. The inhibitory potency is often influenced by the ability of the molecule to form stable interactions, such as hydrogen bonds, within the enzyme's active site. nih.gov

The table below shows the MAO inhibitory activity of some related compounds.

CompoundEnzymeInhibition (IC50 or Ki)
N-Methyl-2-phenylmaleimide MAO-BKi = 3.49 μM
1-Methyl-3-phenylpyrrole MAO-BKi = 118 μM
Tranylcypromine MAO-AIC50 = 2.3 µM
Tranylcypromine MAO-BIC50 = 0.95 µM
Pargyline MAO-BSelective inhibitor
Data compiled from studies on MAO inhibitors. nih.govnih.gov

There is no direct evidence of this compound interacting with transaminases or dehydrogenases in the available literature. However, transaminases are known to be involved in the synthesis of chiral amines. A study on the synthesis of (S)-1-methyl-3-phenylpropylamine, a positional isomer of the title compound, utilized a transaminase from Ruegeria pomeroyi for the enantioselective synthesis from 4-phenyl-2-butanone. researchgate.net This demonstrates that enzymes of this class can recognize and act on structurally similar substrates. It is plausible that this compound could act as a substrate or inhibitor for certain transaminases, though this remains to be experimentally verified.

Neurotransmitter Transporter Interactions (In Vitro)

The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov These interactions can manifest as uptake inhibition or as transporter-mediated release of neurotransmitters.

Studies on amphetamine analogs have shown that structural modifications significantly impact their potency and selectivity for these transporters. nih.gov For example, N-methylation can influence the interaction with catecholamine transporters. nih.gov It is expected that this compound would interact with these transporters. Based on its structural similarity to other phenethylamines, it would likely act as a substrate for these transporters, potentially inhibiting the reuptake of and/or inducing the release of dopamine, norepinephrine, and to a lesser extent, serotonin. The presence of the alpha-methyl group, as seen in amphetamine, generally enhances activity at catecholamine transporters. nih.gov

The table below summarizes the in vitro potencies of some amphetamine analogs as dopamine and serotonin releasers.

CompoundDA Release (EC50, nM)5-HT Release (EC50, nM)
m-Fluoroamphetamine 241937
p-Fluoroamphetamine 5253
m-Methylamphetamine 26341
p-Methylamphetamine 35108
Data from a study on the in vitro effects of amphetamine analogs. mdpi.com

Reuptake Inhibition Mechanisms

N,alpha-dimethylphenethylamine (methamphetamine) is a well-documented substrate for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). nih.govnih.gov Its primary mechanism of action involves competitive inhibition of the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govwikipedia.org The compound is transported into the neuron via these transporter proteins. youtube.com

The interaction with these transporters is crucial to its pharmacological effects. As a substrate for these transporters, N,alpha-dimethylphenethylamine competes with endogenous monoamines like dopamine and norepinephrine for transport. nih.gov This competition effectively blocks the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic space. nih.gov While specific in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for N,alpha-dimethylphenethylamine can vary across studies and experimental conditions, its high affinity for DAT and NET is a consistent finding. nih.govnih.gov The chemical structure of N,alpha-dimethylphenethylamine, particularly its alpha-methyl group, contributes to its high lipid solubility, allowing for rapid transport across cell membranes and interaction with these transporters. nih.gov

Table 1: In Vitro Monoamine Transporter Inhibition Profile for N,alpha-dimethylphenethylamine and Related Compounds No specific Ki or IC50 values for N,alpha-dimethylphenethylamine were found in the provided search results. Data for related phenethylamines are included for comparative purposes.

Compound Transporter Inhibition Constant (Ki, nM) Uptake Inhibition (IC50, nM) Source
Phentermine DAT - - nih.gov
NET - - nih.gov
N,α-diethylphenethylamine DAT - Weak partial releaser wikipedia.org
NET - Full releaser wikipedia.org
Bupropion DAT 520 1400 wikipedia.org
NET 1900 41000 wikipedia.org
SERT >10000 >100000 wikipedia.org

Release Modulation Studies

Beyond reuptake inhibition, a primary mechanism of N,alpha-dimethylphenethylamine is the modulation of neurotransmitter release. It acts as a potent releasing agent for dopamine and norepinephrine. youtube.comwikipedia.org This process is distinct from normal exocytosis, which is calcium-dependent. nih.gov

Once transported into the presynaptic neuron, N,alpha-dimethylphenethylamine disrupts the vesicular storage of monoamines. It interferes with the function of the vesicular monoamine transporter 2 (VMAT2), leading to the redistribution of neurotransmitters from synaptic vesicles into the cytoplasm. wikipedia.org This results in a significant increase in the cytosolic concentration of dopamine, norepinephrine, and serotonin. youtube.com

This elevated cytosolic concentration of neurotransmitters triggers a reversal of the direction of transport by DAT, NET, and SERT. nih.gov Instead of transporting neurotransmitters from the synapse into the neuron, the transporters begin to move them out of the neuron and into the synaptic cleft, a process known as reverse transport or efflux. nih.gov Studies have indicated that N,alpha-dimethylphenethylamine may induce a more substantial release of dopamine compared to similar compounds like amphetamine. youtube.com This robust release of monoamines, particularly dopamine, is a key contributor to its pharmacological activity. youtube.com

Ion Channel and G-Protein Coupled Receptor (GPCR) Signaling Analysis (In Vitro)

Ion Channel Interactions

In vitro studies have demonstrated that N,alpha-dimethylphenethylamine can directly modulate the activity of several types of ion channels.

Voltage-Gated Calcium Channels: The compound has been shown to have a dual effect on voltage-gated calcium channels. Acutely, it can inhibit the influx of calcium through these channels. nih.gov This inhibition is observed within minutes of exposure and is reversible. nih.gov In contrast, chronic exposure to N,alpha-dimethylphenethylamine can lead to an upregulation of L-type calcium channel gene expression. nih.gov This suggests a compensatory mechanism in response to the initial inhibition. nih.gov

Potassium Channels: Research has also identified interactions with potassium channels. N,alpha-dimethylphenethylamine has been found to decrease the activity of large-conductance Ca2+-activated K+ (BK) channels. jneurosci.org This effect is thought to be mediated by a reduction in the number of BK-α subunits at the plasma membrane. jneurosci.org Dysregulation of potassium channel activity can lead to neuronal hyperexcitability. frontiersin.org

G-Protein Coupled Receptor (GPCR) Signaling

N,alpha-dimethylphenethylamine interacts with several G-protein coupled receptors, either directly as an agonist or indirectly by modulating the levels of neurotransmitters that act on these receptors.

Trace Amine-Associated Receptor 1 (TAAR1): N,alpha-dimethylphenethylamine is an agonist at TAAR1, a GPCR that plays a regulatory role in monoaminergic systems. wikipedia.orgwikipedia.org Activation of TAAR1 in astrocytes by N,alpha-dimethylphenethylamine has been shown to generate cyclic AMP (cAMP). wikipedia.orgfrontiersin.org This signaling pathway can influence the function of other proteins, including excitatory amino acid transporters. wikipedia.org

Adrenergic and Dopamine Receptors: While direct binding to adrenergic and dopamine receptors is not its primary mechanism, the significant release of norepinephrine and dopamine caused by N,alpha-dimethylphenethylamine leads to the activation of their respective GPCRs. wikipedia.orgonu.edu This indirect activation of adrenergic and dopaminergic signaling pathways is a major contributor to its physiological effects. onu.edu

Table 2: In Vitro GPCR and Ion Channel Interactions of N,alpha-dimethylphenethylamine

Target Interaction Type Observed Effect Source
Voltage-Gated Ca2+ Channels Acute Inhibition Reduction of Ca2+ currents nih.gov
Chronic Upregulation Increased L-type channel expression nih.gov
Large-Conductance Ca2+-activated K+ (BK) Channels Inhibition Decreased channel activity jneurosci.org
Trace Amine-Associated Receptor 1 (TAAR1) Agonist Generation of cAMP wikipedia.orgfrontiersin.org
Sigma Receptors (σ1 and σ2) Agonist Activation with micromolar affinity wikipedia.org

Computational Chemistry and Theoretical Modeling of Methyl 2 Methyl 3 Phenylpropyl Amine

Quantum Chemical Calculations (DFT, HOMO-LUMO, NBO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Density Functional Theory (DFT) is a predominant method used for these investigations due to its balance of accuracy and computational efficiency, making it well-suited for studying molecules of pharmacological interest, such as amphetamine and its analogues. researcher.lifemdpi.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. The B3LYP functional combined with a basis set like 6-311+G(2d,p) is commonly used to perform this optimization. researcher.life The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data where available to validate the computational model. researcher.life

A crucial aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov For amphetamine analogues, these calculations help characterize the interactions responsible for the stabilization of complexes with other molecules. mdpi.comnih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study hybridization, charge distribution, and intramolecular charge transfer effects. researcher.life It provides a detailed picture of the electron density distribution and the stabilizing interactions between different parts of the molecule.

Illustrative DFT Calculation Results for a Phenethylamine (B48288) Analogue

The following table presents representative data that would be obtained from a DFT calculation on a molecule structurally similar to Methyl(2-methyl-3-phenylpropyl)amine.

ParameterDescriptionIllustrative Value
Optimized Geometry
C-N Bond LengthLength of the bond between carbon and nitrogen atoms.1.47 Å
C-C-N Bond AngleAngle formed by the carbon backbone and amine group.112.5°
Frontier Orbitals
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.2 eV
HOMO-LUMO GapEnergy difference indicating chemical reactivity.6.3 eV
NBO Analysis
Charge on NitrogenPartial atomic charge calculated for the nitrogen atom.-0.85 e

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar phenethylamine structures.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide a static picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes and interactions in a simulated physiological environment. koreascience.kr

The process begins by placing the molecule, in this case, this compound, into a simulation box, typically filled with water molecules to mimic an aqueous environment. The interactions between all atoms are described by a set of parameters known as a force field. The simulation then calculates the forces on each atom and solves the equations of motion, generating a trajectory that maps the molecule's positions and velocities over a specific period, often nanoseconds to microseconds.

This trajectory provides a wealth of information about the molecule's conformational landscape—the collection of different shapes it can adopt. By analyzing this conformational sampling, researchers can identify the most stable and frequently occurring conformers. Understanding the flexibility and preferred shapes of this compound is crucial, as its three-dimensional structure dictates how it can fit into the binding site of a biological target, such as a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a class of compounds like phenethylamines, QSAR can be a powerful tool for predicting the potency of new analogues and guiding the design of more effective molecules. acs.orgnih.govmdpi.com

A QSAR study involves several key steps:

Data Set Assembly: A collection of structurally similar molecules with experimentally measured biological activities (e.g., receptor binding affinity, enzyme inhibition) is compiled. For this compound, this would involve related phenethylamines. nih.govbiomolther.org

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Model Generation: Statistical methods are used to build a mathematical model that links the descriptors to the observed biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) are often employed, which generates 3D steric and electrostatic field descriptors. acs.orgnih.gov

The resulting QSAR model can then be used to predict the biological activity of new or untested compounds, like this compound, based solely on its calculated descriptors. This helps prioritize which novel compounds should be synthesized and tested in the lab.

Example of Descriptors Used in QSAR Modeling

Descriptor TypeSpecific Descriptor ExampleDescription
Topological Wiener IndexA number derived from the distances between all pairs of atoms in the molecule.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
3D (CoMFA) Steric Field ValueValue at a grid point indicating the steric influence of the molecule.
3D (CoMFA) Electrostatic Field ValueValue at a grid point indicating the electrostatic influence of the molecule.

Note: This table is for illustrative purposes to show the types of descriptors used in QSAR studies.

Virtual Screening and Predictive Studies for Target Interactions

Virtual screening is a computational methodology used to search large databases of chemical structures to identify molecules that are likely to bind to a specific biological target, typically a protein receptor or enzyme. This approach is instrumental in the early stages of drug discovery for identifying potential leads. For a molecule like this compound, virtual screening can help hypothesize its potential biological targets.

The most common virtual screening technique is molecular docking. This process involves predicting the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. A scoring function is used to estimate how well the ligand fits into the binding site, with lower scores typically indicating a more favorable interaction.

Given its structural similarity to other phenethylamines, which are known to interact with monoamine systems, a logical approach would be to dock this compound into the crystal structures of targets like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govbiomolther.org Docking simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net Studies on β-phenethylamine derivatives have successfully used docking to understand their binding poses within the human dopamine transporter. nih.govbiomolther.org

Hypothetical Virtual Screening Results

Protein TargetDescriptionPredicted Binding Affinity (Docking Score)
Dopamine Transporter (DAT) Regulates dopamine levels in the synapse.-8.5 kcal/mol
Serotonin Transporter (SERT) Regulates serotonin levels in the synapse.-7.9 kcal/mol
Norepinephrine Transporter (NET) Regulates norepinephrine levels in the synapse.-8.2 kcal/mol
Trace Amine-Associated Receptor 1 (TAAR1) A receptor for trace amines like phenethylamine.-9.1 kcal/mol

Note: The values in this table are hypothetical and for illustrative purposes only, representing plausible outcomes of a docking study.

Analytical Methodologies for Research Applications Excluding Clinical and Forensic

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Methyl(2-methyl-3-phenylpropyl)amine, providing the necessary separation from isomers, precursors, and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques. helsinki.fi

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification and purity verification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. The presence of the phenyl group allows for sensitive detection using a UV detector. nih.gov

Method development for similar amine compounds often involves optimizing the mobile phase composition, pH, and column type to achieve adequate separation from related impurities. researchgate.net For instance, an analysis of a structurally related compound, 2-methylamino-1-phenyl-1-propanol hydrochloride, utilized a C18 column with gradient elution. nih.gov The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. Adjusting the pH of the mobile phase is critical to ensure the amine is in a consistent ionic state, which helps in achieving sharp, symmetrical peaks. Quantification is performed by creating a calibration curve from standard solutions of known concentrations.

Table 1: Representative HPLC Parameters for Analysis

Parameter Typical Setting Purpose
Column Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm) nih.gov Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile : Deionized Water (pH adjusted to 3 with phosphoric acid) (65:35 v/v) nih.gov Eluent to carry the analyte through the column. The ratio can be optimized for best separation.
Elution Mode Isocratic nih.gov or Gradient nih.gov Isocratic uses a constant mobile phase composition, while gradient changes over time for complex mixtures.
Flow Rate 0.7 - 1.0 mL/min nih.govnih.gov Controls the speed of the analysis and influences peak resolution.
Detection UV at 205 nm nih.gov The phenyl group absorbs UV light, allowing for detection and quantification.

| Column Temp. | 25 °C nih.gov | Maintained for consistent retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of this compound, providing both chromatographic retention data and mass spectral information for definitive identification.

Due to the polar nature of the amine group, direct analysis by GC can result in poor peak shape and column adsorption. Therefore, derivatization is a common strategy to improve the chromatographic behavior of amines. researchgate.net Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are used to convert the amine into a less polar, more volatile perfluoroacyl derivative. nih.gov This process not only improves peak symmetry but can also aid in the structural elucidation and differentiation of isomers. nih.govojp.gov The choice of GC column is also critical; while non-polar columns may not resolve closely related isomers, more polar stationary phases like trifluoropropylmethyl polysiloxane (Rtx-200) have shown success in separating regioisomeric phenethylamines. nih.gov

The mass spectrum of this compound, when analyzed by electron ionization (EI), is predicted to be dominated by fragmentation resulting from alpha-cleavage, a characteristic pathway for phenethylamines. researchgate.net This involves the cleavage of the C-C bond adjacent to the nitrogen atom, which is the most favorable fragmentation pathway for aliphatic amines. libretexts.org This cleavage would yield a stable immonium cation, which often represents the base peak in the mass spectrum.

Table 2: Predicted GC-MS Fragmentation of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway Significance
177 [C₁₂H₁₉N]⁺ Molecular Ion (M⁺) Confirms the molecular weight of the underivatized compound. Likely low abundance. whitman.edu
162 [M-CH₃]⁺ Loss of a methyl radical from the nitrogen or the propyl chain. Minor fragment.
91 [C₇H₇]⁺ Tropylium (B1234903) ion Characteristic fragment indicating a benzyl (B1604629) or substituted benzyl moiety. researchgate.net

| 72 | [C₄H₁₀N]⁺ | N-methyl-2-methylpropyl-1-iminium | Result of α-cleavage (β-cleavage to the ring), breaking the C₂-C₃ bond. Expected to be the base peak or a major fragment. researchgate.netlibretexts.org |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) presents a high-efficiency separation alternative for the analysis of basic compounds like this compound. The technique offers advantages such as short analysis times, low sample and solvent consumption, and high resolving power. For amine-containing compounds, nonaqueous capillary electrophoresis (NACE) can be particularly effective. nih.gov

In a NACE system, an organic solvent like acetonitrile is used as the background electrolyte, which can enhance the solubility and reduce the interaction of analytes with the capillary wall. Research on related amphetamine-type substances demonstrated successful separation using an acetonitrile-based buffer containing sodium acetate (B1210297) and acetic acid. nih.gov Detection can be achieved using UV, but coupling CE with electrochemical detection can lower the detection limits by two to three orders of magnitude, reaching the low ng/mL range. nih.gov Furthermore, CE coupled with molecularly imprinted solid-phase extraction (MISPE) has been used for the selective and sensitive detection of other amines, suggesting a potential strategy for trace analysis of this compound in complex matrices. mdpi.com

Advanced Spectroscopic Methods for Trace Analysis

For trace-level detection and quantification, chromatographic methods are often coupled with tandem mass spectrometry (MS/MS). Techniques like GC-MS/MS or LC-MS/MS provide exceptional selectivity and sensitivity, which are essential for analyzing low concentrations of the target compound in complex non-biological samples, such as environmental water or soil.

In tandem mass spectrometry, a specific precursor ion (e.g., the molecular ion of the derivatized or underivatized analyte) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), chemical noise is significantly reduced, thereby enhancing the signal-to-noise ratio and improving detection limits. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can also be employed to determine the elemental composition of the analyte and its fragments, providing a high degree of confidence in its identification. mdpi.com

Sample Preparation Strategies for Non-Biological Matrices

Effective sample preparation is a critical step to isolate this compound from non-biological matrices (e.g., water, soil, or chemical reaction mixtures) and concentrate it prior to instrumental analysis. nih.gov The choice of technique depends on the matrix's complexity and the analyte's concentration.

Solid-Phase Extraction (SPE) is a widely used and versatile technique. For an amine compound like this compound, a cation-exchange SPE sorbent can be utilized. The general procedure involves:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to activate it.

Loading: The sample, with its pH adjusted to be at least 2 units below the pKa of the amine to ensure it is protonated (cationic), is passed through the cartridge.

Washing: The cartridge is washed with a solvent to remove neutral and anionic interferences.

Elution: The target analyte is eluted using a solvent mixture containing a base (e.g., ammoniated methanol) to neutralize the amine and release it from the sorbent.

Reversed-phase SPE (e.g., C8 or C18) is another option, exploiting the hydrophobic character of the phenylpropyl moiety.

Solid-Phase Microextraction (SPME) is a simple, solvent-free alternative that integrates sampling, extraction, and concentration into a single step. mostwiedzy.pl A fused-silica fiber coated with a suitable stationary phase is exposed to the sample (either by direct immersion or in the headspace). The analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a GC. This technique is well-suited for trace analysis in clean matrices like water or air. mostwiedzy.plbaua.de

Biotransformation Pathways in Vitro and Theoretical Studies

Identification of In Vitro Metabolites

While specific in vitro metabolic studies for Methyl(2-methyl-3-phenylpropyl)amine are not extensively documented in publicly available literature, the metabolic fate of structurally similar compounds, such as phentermine and other N-alkylated amphetamine derivatives, has been investigated. Based on these studies, several potential in vitro metabolites of this compound can be anticipated.

Key metabolic transformations observed for analogous structures include:

N-demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-alkylated amines, catalyzed primarily by CYP enzymes. nih.govresearchgate.net This would result in the formation of the primary amine, 2-methyl-3-phenylpropylamine.

Hydroxylation: The addition of a hydroxyl group to the molecule can occur at various positions. For phentermine, which has a similar phenylpropyl structure, para-hydroxylation of the phenyl ring is a known metabolic route. nih.gov Therefore, aromatic hydroxylation of the phenyl ring of this compound is a plausible pathway. Aliphatic hydroxylation on the propyl chain is also a possibility.

N-oxidation: The oxidation of the nitrogen atom, catalyzed by FMOs, is a significant pathway for many secondary amines. This would lead to the formation of an N-oxide metabolite. nih.govresearchgate.net For some secondary amines, this can be followed by further oxidation to a nitrone, which can then be hydrolyzed. nih.gov

A study on the related compound, N-propylamphetamine, incubated with rat liver homogenates, identified N-oxygenated products, including the corresponding N-hydroxy and N-oxide derivatives, as well as amphetamine resulting from N-dealkylation. researchgate.net Another study on α-benzyl-N-methylphenethylamine (BNMPA), an impurity in illicit methamphetamine synthesis, identified N-demethyl-α-benzyl-phenethylamine as an anticipated metabolite. uregina.ca

Table 1: Predicted In Vitro Metabolites of this compound Based on Analogous Compounds

Predicted Metabolite NameMetabolic ReactionPotential Enzyme Family
2-methyl-3-phenylpropylamineN-demethylationCytochrome P450 (CYP)
Methyl(4-hydroxy-2-methyl-3-phenylpropyl)amineAromatic HydroxylationCytochrome P450 (CYP)
Methyl(2-hydroxymethyl-3-phenylpropyl)amineAliphatic HydroxylationCytochrome P450 (CYP)
This compound N-oxideN-oxidationFlavin-containing Monooxygenase (FMO)

Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450, Flavin-containing Monooxygenases)

The biotransformation of this compound is expected to be primarily mediated by the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems, which are abundant in the liver microsomes. nih.govresearchgate.net

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is a major contributor to the oxidative metabolism of a vast array of xenobiotics. youtube.com For N-alkylated phenethylamine (B48288) derivatives, CYPs are known to catalyze N-dealkylation and hydroxylation reactions. nih.govresearchgate.net The N-demethylation of sildenafil, for example, is primarily mediated by CYP3A4 and to a lesser extent by CYP2C9. nih.gov Similarly, the metabolism of phentermine involves hydroxylation and oxidation, with CYP3A4 being a key enzyme. wikipedia.org The general mechanism of CYP-mediated N-dealkylation involves hydroxylation of the carbon atom adjacent to the nitrogen (the α-carbon), forming an unstable carbinolamine intermediate that then spontaneously decomposes to yield the dealkylated amine and an aldehyde. researchgate.net

Flavin-containing Monooxygenases (FMOs): FMOs are another important class of Phase I enzymes that catalyze the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govnih.gov Unlike CYPs, FMOs are generally not easily induced or inhibited by other compounds, which can be an advantage in drug design to minimize drug-drug interactions. mdpi.com Human FMO3, the predominant FMO in the adult human liver, is known to efficiently N-oxygenate secondary amines like phenethylamines. nih.govresearchgate.net The catalytic cycle of FMOs is distinct from that of CYPs and involves the formation of a stable C4a-hydroperoxyflavin intermediate that oxygenates the substrate. nih.gov FMOs are responsible for the formation of N-oxide metabolites from secondary amines. researchgate.net

Table 2: Key Enzymatic Systems in the Biotransformation of this compound

Enzyme SystemPrimary Metabolic ReactionsKey Isoforms (Predicted)
Cytochrome P450 (CYP)N-demethylation, Aromatic Hydroxylation, Aliphatic HydroxylationCYP3A4, CYP2C9
Flavin-containing Monooxygenases (FMO)N-oxidationFMO3

Theoretical Prediction of Metabolic Sites

Predicting the sites of metabolism (SOMs) on a molecule is a crucial aspect of modern drug discovery and toxicology. Various computational models and software tools have been developed for this purpose. nih.govrug.nl These tools utilize different approaches, including expert systems based on known metabolic reactions, data mining of metabolic databases, and machine learning algorithms trained on large datasets of metabolic transformations. nih.gov

For a molecule like this compound, these predictive tools would likely identify the following as potential sites of metabolism:

The N-methyl group: This is a primary site for N-dealkylation by CYP enzymes.

The nitrogen atom: This is a key site for N-oxidation by FMO enzymes.

The aromatic ring: The para-position of the phenyl group is often susceptible to hydroxylation by CYP enzymes due to electronic effects and steric accessibility.

The aliphatic chain: The carbon atoms of the propyl chain, particularly those not sterically hindered, are potential sites for hydroxylation.

Computational models such as XenoSite and FAME have been developed to predict the sites of metabolism mediated by enzymes like CYPs and UGTs with considerable accuracy. nih.gov These models often provide a ranked list of potential metabolic sites, aiding in the early identification of potential metabolites and metabolic liabilities of a compound. rug.nl

Non-Enzymatic Degradation and Stability Studies

In addition to enzymatic biotransformation, the stability of a chemical compound under various physiological and environmental conditions is an important consideration. Non-enzymatic degradation can occur through processes like hydrolysis.

For secondary amines such as this compound, stability can be influenced by factors like pH. While amides are generally stable, their hydrolysis can be catalyzed by acidic or basic conditions. masterorganicchemistry.comlibretexts.org The hydrolysis of secondary amides at moderate pH (between 6 and 13) is typically slow and proceeds through hydroxide (B78521) attack. uregina.ca The stability of amphetamine and its derivatives in urine has been studied, indicating that these compounds can be relatively stable under certain storage conditions. su.ac.th

The amine group itself is basic and will exist in a protonated form at physiological pH. wikipedia.org This protonation can influence its reactivity and interactions. Secondary amines can undergo oxidation, and this process can be catalyzed by certain metal ions or proceed via aerobic oxidation under specific conditions. nih.gov However, under typical physiological conditions in the absence of enzymatic activity, significant non-enzymatic degradation of a simple secondary amine like this compound is not expected to be a rapid process. Stability studies of N-methyl-phenylethylamine in plasma have shown that enzymatic degradation is the primary route of metabolism, and the addition of a monoamine oxidase inhibitor was necessary to prevent this degradation during analysis. rug.nl

Emerging Research Areas and Future Academic Perspectives

Development as Research Probes and Tool Compounds

While Methyl(2-methyl-3-phenylpropyl)amine itself has not been extensively developed as a research probe, its core structure is foundational to derivatives that serve this purpose. A significant area of research involves modifying such compounds to create highly selective ligands for studying biological systems. For instance, a derivative of the related compound N-methyl-3-phenylpropan-1-amine, known as (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine, has been synthesized and characterized as a novel probe for norepinephrine (B1679862) transporters (NET). sigmaaldrich.combldpharm.com This radioiodinated ligand displayed high binding affinity and was developed to map NET binding sites in the brain using single photon emission computed tomography (SPECT). sigmaaldrich.combldpharm.com This demonstrates a clear research trajectory where the N-methyl-phenylpropylamine scaffold can be chemically altered to produce sophisticated tools for neuroimaging and pharmacological research. Future academic work could explore similar modifications of this compound to develop probes for other biological targets.

Integration with Systems Biology Approaches (In Vitro and Computational)

The integration of in vitro experiments and computational modeling is a powerful strategy for elucidating the biological activities and potential applications of novel compounds. For phenylpropylamine derivatives, this approach is already in use. Research on the isomer 1-methyl-3-phenylpropylamine (B141231) has utilized it as a precursor in the development of potential antihypertensive agents, indicating its biological relevance.

Computational studies on related structures further highlight the potential for systems biology integration. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and Molecular Shape Analysis (MSA) have been employed to correlate the structural properties of derivatives with their biological activity. These models can guide the rational design of new molecules with optimized properties. Future research on this compound could apply similar in vitro assays and computational screening to predict its interactions with biological targets, metabolic pathways, and potential activities, accelerating its evaluation as a research compound.

Potential in Advanced Materials Science Research (Non-Clinical)

The application of phenylpropylamine derivatives in materials science is a largely unexplored but promising field. The inherent chemical properties of this compound, namely the presence of a reactive amine group and a stable phenyl ring, suggest its potential utility as a functional monomer or modifying agent in polymer chemistry. The amine group can participate in polymerization reactions, such as the formation of polyamides or polyimides, or be used to functionalize existing polymer chains, thereby altering their surface properties, solubility, or reactivity.

Furthermore, the phenyl group is a core component of materials like Poly(p-phenylene), a conducting polymer known for its high thermal stability. wikipedia.org While speculative, it is conceivable that this compound could be incorporated into such polymer backbones to create novel functional materials with tailored electronic, thermal, or mechanical properties. Understanding the solubility and reactivity of phenylpropylamines is considered essential for their application in materials science. solubilityofthings.com Future academic research could focus on the synthesis and characterization of polymers incorporating this compound to explore its potential in creating advanced, non-clinical materials.

Methodological Advancements and Challenges in Compound Research

The synthesis and purification of specific phenylpropylamine isomers present significant methodological challenges, particularly concerning stereochemistry. Many biological applications require enantiomerically pure compounds, as different enantiomers can have vastly different effects. The research on 1-methyl-3-phenylpropylamine, an isomer of the subject compound, illustrates these challenges.

Key methodological hurdles and advancements include:

Stereoselective Synthesis: Developing synthetic routes that produce a specific stereoisomer is a primary goal. This often involves either using chiral starting materials or employing chiral catalysts.

Resolution of Racemic Mixtures: A common method involves separating a mixture of enantiomers by reacting the racemic amine with an optically active acid, such as D(-) mandelic acid, to form diastereomeric salts that can be separated by crystallization. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and efficient alternative to traditional chemical synthesis for producing chiral amines. However, scaling up these biocatalytic processes faces challenges like maintaining enzyme stability and mitigating product inhibition.

Purification and Analysis: Ensuring the purity and confirming the identity of the final compound requires advanced analytical techniques.

Future research will likely focus on overcoming these hurdles by developing more efficient and scalable stereoselective synthetic routes and refining biocatalytic systems for industrial application.

Q & A

Q. What are the recommended synthetic routes for Methyl(2-methyl-3-phenylpropyl)amine, and how do reaction conditions influence yield?

The synthesis of branched alkylamines like this compound typically involves reductive amination or alkylation of primary amines with ketones or aldehydes. For example, a two-step approach could include:

  • Step 1 : Condensation of 2-methyl-3-phenylpropylamine with formaldehyde under acidic conditions to form an imine intermediate.
  • Step 2 : Reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the tertiary amine.
    Critical factors include pH control (to avoid side reactions like over-alkylation) and solvent selection (polar aprotic solvents like THF enhance reactivity). Yield optimization requires monitoring stoichiometry and reaction time, as excess alkylating agents may lead to quaternary ammonium salts .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

  • FTIR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-N stretches (~1030 cm⁻¹), with absence of carbonyl peaks confirming successful reduction of intermediates .
  • ¹H/¹³C NMR : Key signals include methyl groups (δ 1.0–1.5 ppm), phenyl protons (δ 7.2–7.4 ppm), and amine protons (broad singlet at δ 1.5–2.5 ppm).
  • Elemental Analysis : Validate nitrogen content (~8–10% for C₁₁H₁₇N) to confirm stoichiometry.
  • GC-MS : Assess purity (>95%) and detect volatile byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested—seek immediate medical attention .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Incompatible with strong acids/bases and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental CO₂ adsorption capacities in amine-functionalized materials?

In studies of analogous amines (e.g., MDEA-impregnated mesoporous carbon), higher amine loading often reduces surface area (e.g., BET surface area decreased by 43% post-impregnation) but enhances CO₂ adsorption via chemisorption. To address discrepancies:

  • Mechanistic Analysis : Use FTIR to confirm carbamate formation (peaks at ~1650 cm⁻¹) and TGA to quantify amine degradation during adsorption cycles .
  • Kinetic Modeling : Apply pseudo-second-order models to distinguish diffusion-limited vs. reaction-limited processes. For example, aMDEA-MC achieved 2.63 mmol CO₂/g despite lower surface area, highlighting the dominance of chemical interactions over physical adsorption .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic sites (e.g., amine lone pairs) and predict regioselectivity in alkylation or acylation reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility, particularly for sterically hindered tertiary amines.
  • Docking Studies : Model interactions with enzyme active sites (e.g., monoamine oxidases) to explore biological activity .

Q. How does the steric bulk of this compound influence its efficacy in coordination chemistry compared to simpler amines?

The branched alkyl and phenyl groups create steric hindrance, reducing accessibility to metal centers. For example:

  • Comparative Studies : Linear amines (e.g., ethylenediamine) form stable octahedral complexes with transition metals (Fe²⁺, Cu²⁺), whereas bulky amines may favor distorted geometries or lower coordination numbers.
  • Experimental Validation : Use UV-Vis spectroscopy to monitor ligand displacement kinetics and XRD to analyze crystal structures .

Q. What strategies optimize the recyclability of this compound in CO₂ capture applications?

  • Thermal Stability Testing : Conduct TGA up to 200°C to assess decomposition thresholds. Amines with higher branching (e.g., tert-butyl groups) show improved thermal resistance.
  • Regeneration Protocols : Use vacuum-assisted desorption at 80–100°C to recover >90% adsorption capacity over 5 cycles, as demonstrated in MDEA-based systems .

Q. How do structural modifications of this compound affect its biological activity in neurotransmitter studies?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance binding to serotonin/dopamine transporters.
  • In Vitro Assays : Measure IC₅₀ values for monoamine uptake inhibition using radiolabeled ligands (e.g., [³H]dopamine) in neuronal cell lines .

Methodological Notes

  • Contradiction Handling : Cross-validate adsorption data with multiple techniques (e.g., gravimetric analysis and gas chromatography) to address discrepancies .
  • Advanced Synthesis : Consider flow chemistry for scalable, controlled alkylation reactions to minimize side products .

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Methyl(2-methyl-3-phenylpropyl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.